molecular formula C12H15N3O B14495656 1-Methyl-3-(pyrrolidin-3-yl)-1,3-dihydro-2H-benzimidazol-2-one CAS No. 63474-97-5

1-Methyl-3-(pyrrolidin-3-yl)-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B14495656
CAS No.: 63474-97-5
M. Wt: 217.27 g/mol
InChI Key: SVJJKAJSVSLBNC-UHFFFAOYSA-N
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Description

1-Methyl-3-(pyrrolidin-3-yl)-1,3-dihydro-2H-benzimidazol-2-one is a complex organic compound that belongs to the class of benzimidazoles. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has a unique structure that combines a benzimidazole core with a pyrrolidine ring, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-(pyrrolidin-3-yl)-1,3-dihydro-2H-benzimidazol-2-one typically involves multiple steps. One common method starts with the preparation of the benzimidazole core, followed by the introduction of the pyrrolidine ring. The reaction conditions often require the use of strong bases and specific catalysts to ensure the correct formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process might include the use of high-pressure and high-temperature conditions to facilitate the reaction, along with purification steps such as distillation and crystallization to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-(pyrrolidin-3-yl)-1,3-dihydro-2H-benzimidazol-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield benzimidazole derivatives with hydroxyl or carbonyl groups, while reduction might yield fully saturated benzimidazole derivatives.

Scientific Research Applications

1-Methyl-3-(pyrrolidin-3-yl)-1,3-dihydro-2H-benzimidazol-2-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(pyrrolidin-3-yl)-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-3-(pyrrolidin-3-yl)-1H-indole: This compound has a similar structure but with an indole core instead of a benzimidazole core.

    Pyrrolidine derivatives: These compounds share the pyrrolidine ring but differ in the other parts of their structure.

Uniqueness

1-Methyl-3-(pyrrolidin-3-yl)-1,3-dihydro-2H-benzimidazol-2-one is unique due to its combination of a benzimidazole core with a pyrrolidine ring. This unique structure gives it distinct chemical and biological properties that are not found in other similar compounds.

Properties

CAS No.

63474-97-5

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

1-methyl-3-pyrrolidin-3-ylbenzimidazol-2-one

InChI

InChI=1S/C12H15N3O/c1-14-10-4-2-3-5-11(10)15(12(14)16)9-6-7-13-8-9/h2-5,9,13H,6-8H2,1H3

InChI Key

SVJJKAJSVSLBNC-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N(C1=O)C3CCNC3

Origin of Product

United States

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